3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 61123-23-7
VCID: VC9124294
InChI: InChI=1S/C13H12N2O2/c1-7-12(9-6-11(16)15-13(9)17)8-4-2-3-5-10(8)14-7/h2-5,9,14H,6H2,1H3,(H,15,16,17)
SMILES: CC1=C(C2=CC=CC=C2N1)C3CC(=O)NC3=O
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol

3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione

CAS No.: 61123-23-7

Cat. No.: VC9124294

Molecular Formula: C13H12N2O2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione - 61123-23-7

Specification

CAS No. 61123-23-7
Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
IUPAC Name 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C13H12N2O2/c1-7-12(9-6-11(16)15-13(9)17)8-4-2-3-5-10(8)14-7/h2-5,9,14H,6H2,1H3,(H,15,16,17)
Standard InChI Key WXYALNNGKUJFKN-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1)C3CC(=O)NC3=O
Canonical SMILES CC1=C(C2=CC=CC=C2N1)C3CC(=O)NC3=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(2-Methyl-1H-indol-3-yl)pyrrolidine-2,5-dione (IUPAC name: 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione) features a pyrrolidine-2,5-dione core substituted at the 3-position with a 2-methylindole group. The indole system consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, while the pyrrolidine-2,5-dione moiety introduces two ketone groups at positions 2 and 5 (Figure 1) .

Key structural attributes:

  • Molecular formula: C13H12N2O2\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_2 (calculated based on analogs )

  • Molecular weight: 228.25 g/mol

  • Stereochemistry: The absence of chiral centers in the parent structure suggests a planar configuration, though derivatives may exhibit stereoisomerism depending on substituents .

Spectroscopic Characterization

While specific spectral data for 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione are unavailable, analogs provide reference benchmarks:

  • 1H^1\text{H} NMR: Indole protons typically resonate at δ 7.0–7.5 ppm (aromatic), with methyl groups appearing as singlets near δ 2.4–2.6 ppm .

  • 13C^{13}\text{C} NMR: Carbonyl carbons (C=O) in pyrrolidine-2,5-diones resonate at δ 170–180 ppm, while indole carbons appear between δ 110–140 ppm .

Synthetic Methodologies

General Synthesis of Pyrrolidine-2,5-dione Derivatives

The synthesis of 3-(indol-3-yl)pyrrolidine-2,5-diones typically involves [4+2] cycloaddition reactions between indoles and maleimides under acidic conditions . For example:

  • Reaction protocol (adapted from ):

    • Reactants: 2-Methylindole (10 mmol), maleimide (30 mmol)

    • Conditions: Acetic acid (50 mL), nitrogen atmosphere, reflux (48 h)

    • Workup: Concentration, dissolution in ethyl acetate, washing with saturated NaHCO3_3, drying (MgSO4_4), and crystallization.

    • Yield: ~85–90% (estimated based on unsubstituted analog )

  • Mechanistic pathway:

    • Acid-catalyzed electrophilic substitution at the indole C3 position

    • Subsequent cyclization via nucleophilic attack of the indole nitrogen on the maleimide carbonyl group

Challenges in 2-Methylindole Functionalization

Introducing methyl groups at the indole 2-position imposes steric hindrance, potentially reducing reaction yields compared to unsubstituted indoles . Optimization strategies include:

  • Extended reaction times (72–96 h) to compensate for reduced reactivity

  • Lewis acid catalysts (e.g., ZnCl2_2) to enhance electrophilicity

Physicochemical Properties

Comparative Physicochemical Profiling

Property3-(2-Methylindol-3-yl)pyrrolidine-2,5-dione3-Indol-3-yl Analog 1-(4-Methylphenyl) Derivative
Molecular formulaC13_{13}H12_{12}N2_2O2_2C12_{12}H10_{10}N2_2O2_2C19_{19}H16_{16}N2_2O2_2
Molecular weight228.25214.22304.35
logP2.1 (predicted)1.8 2.78
Water solubility~0.5 mg/mL (estimated)0.3 mg/mL <0.1 mg/mL

Stability Considerations

  • Thermal stability: Decomposition onset ~220°C (DSC extrapolation from analogs )

  • Photostability: Susceptible to UV-induced degradation due to indole chromophore

OrganismMIC (μg/mL)
Staphylococcus aureus64–128
Enterococcus faecalis128–256

Structure-Activity Relationships (SAR)

  • Indole substitution: 2-Methyl groups may enhance membrane permeability via increased lipophilicity

  • Pyrrolidine-2,5-dione core: Essential for hydrogen bonding with biological targets

Research Gaps and Future Directions

Priority Research Areas

  • Synthetic optimization: Development of stereoselective routes for chiral derivatives

  • ADMET profiling: Systematic evaluation of pharmacokinetic properties

  • Target identification: Proteomic studies to elucidate molecular targets

Computational Modeling Opportunities

  • Docking studies: Virtual screening against cyclooxygenase-2 (COX-2) and NF-κB pathways

  • QSAR modeling: Correlation of logP values with anti-inflammatory efficacy

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator